molecular formula C9H6ClNO3 B8633237 methyl 4-chlorofuro[2,3-b]pyridine-2-carboxylate

methyl 4-chlorofuro[2,3-b]pyridine-2-carboxylate

Cat. No.: B8633237
M. Wt: 211.60 g/mol
InChI Key: XVWSBNBMEDUEBA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

methyl 4-chlorofuro[2,3-b]pyridine-2-carboxylate is a heterocyclic compound that features a fused furan and pyridine ring system

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of methyl 4-chlorofuro[2,3-b]pyridine-2-carboxylate typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the use of gold, palladium, and phosphoric acid as catalysts to enable a relay cycloisomerization/asymmetric [4 + 2] cycloaddition process between ynamides and carbonate of 4-hydroxy-2-cyclopentenone .

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar catalytic processes, ensuring high yield and purity. The specific conditions, such as temperature, pressure, and solvent choice, are optimized to maximize efficiency and minimize by-products.

Chemical Reactions Analysis

Types of Reactions: methyl 4-chlorofuro[2,3-b]pyridine-2-carboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized derivatives.

    Reduction: Reduction reactions can yield reduced forms of the compound, potentially altering its chemical properties.

    Substitution: The chloro group in the compound can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while substitution reactions can produce various substituted derivatives.

Scientific Research Applications

methyl 4-chlorofuro[2,3-b]pyridine-2-carboxylate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of methyl 4-chlorofuro[2,3-b]pyridine-2-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the derivative being studied .

Comparison with Similar Compounds

  • 4-Chloro-pyridine-2-carboxylic acid methyl ester
  • Thieno[2,3-c]pyridine derivatives
  • Pyridine-2-carboxylic acid derivatives

Comparison: methyl 4-chlorofuro[2,3-b]pyridine-2-carboxylate is unique due to its fused furan and pyridine ring system, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity patterns and biological activities, making it a valuable compound for diverse research applications .

Properties

Molecular Formula

C9H6ClNO3

Molecular Weight

211.60 g/mol

IUPAC Name

methyl 4-chlorofuro[2,3-b]pyridine-2-carboxylate

InChI

InChI=1S/C9H6ClNO3/c1-13-9(12)7-4-5-6(10)2-3-11-8(5)14-7/h2-4H,1H3

InChI Key

XVWSBNBMEDUEBA-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=CC2=C(C=CN=C2O1)Cl

Origin of Product

United States

Synthesis routes and methods

Procedure details

After adding thionyl chloride (8.0 ml) and dimethylformamide (0.08 ml) to 4-oxo-4,7-dihydro-furo[2,3-b]pyridine-2-carboxylic acid methyl ester (2.0 g), the mixture was heated to reflux for 1 hour. After cooling, the mixture was concentrated under reduced pressure and the precipitated crystals were filtered out and washed with tetrahydrofuran and ethyl acetate to obtain the title compound (2.1 g).
Quantity
8 mL
Type
reactant
Reaction Step One
Quantity
2 g
Type
reactant
Reaction Step One
Quantity
0.08 mL
Type
solvent
Reaction Step One

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